

Application Notes and Protocols for (R)-GNE-140 in Metabolic Reprogramming Studies

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Compound of Interest

Compound Name: (R)-GNE-140

Cat. No.: B610464

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Introduction

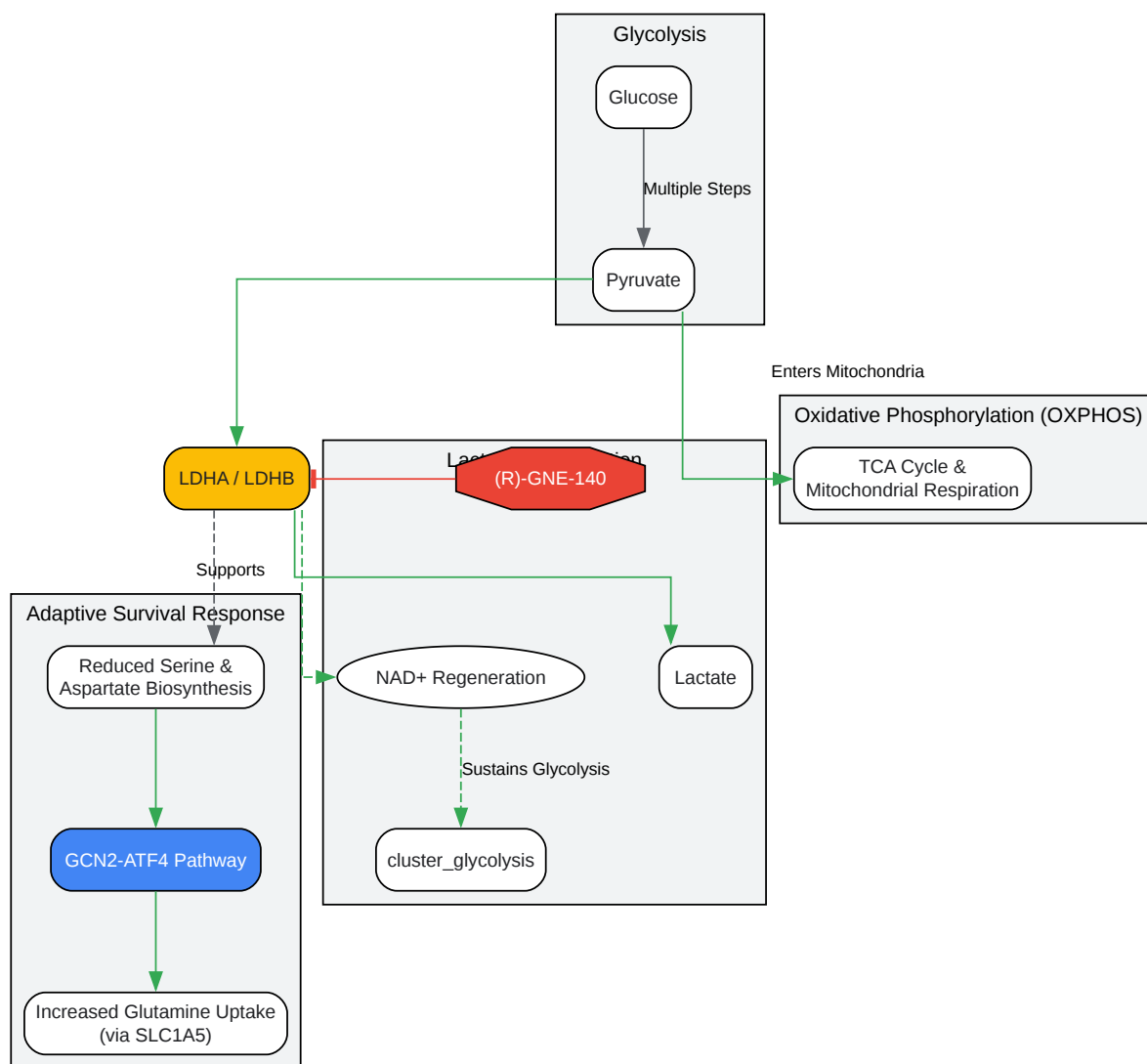
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on aerobic glycolysis to support rapid proliferation, a phenomenon known as the "Warburg Effect". [1][2] Lactate dehydrogenase A (LDHA), a key enzyme in this process, catalyzes the conversion of pyruvate to lactate, regenerating NAD⁺ to sustain high glycolytic rates. [3] Its upregulation is associated with aggressive tumors and poor patient prognosis, making it a prime therapeutic target. [2]

(R)-GNE-140 is a potent and selective small-molecule inhibitor of both LDHA and its isoform LDHB. [4][5][6] It serves as a critical tool for investigating the consequences of disrupting aerobic glycolysis in cancer cells. By inhibiting LDHA, **(R)-GNE-140** forces a metabolic shift, providing a powerful system to study cellular plasticity, identify vulnerabilities, and explore novel combination therapies. These notes provide comprehensive data, protocols, and visualizations to guide the use of **(R)-GNE-140** in studying metabolic reprogramming.

Mechanism of Action of (R)-GNE-140

(R)-GNE-140 is a competitive inhibitor of LDHA and LDHB, blocking the conversion of pyruvate to lactate. [7] This inhibition has several downstream consequences:

- **Suppression of Glycolysis:** By preventing NAD⁺ regeneration, the inhibitor slows the overall glycolytic flux.[\[8\]](#)[\[9\]](#)
- **Reduced Lactate Production:** Direct inhibition of the final step of aerobic glycolysis leads to decreased intracellular and extracellular lactate levels.[\[10\]](#)[\[11\]](#)
- **Metabolic Shift:** Cells dependent on glycolysis are forced to rely on alternative pathways, such as oxidative phosphorylation (OXPHOS), for energy production.[\[12\]](#)[\[13\]](#)
- **Induction of Pro-Survival Signaling:** In some contexts, LDHA inhibition can reduce the biosynthesis of amino acids like serine and aspartate. This may engage the GCN2-ATF4 signaling pathway as a pro-survival response to metabolic stress, leading to increased glutamine uptake.[\[8\]](#)[\[9\]](#)[\[14\]](#)



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Caption: Mechanism of **(R)-GNE-140** action and adaptive metabolic response.

Quantitative Data Summary

The potency and efficacy of **(R)-GNE-140** have been characterized across enzymatic and cellular assays.

Table 1: Potency of **(R)-GNE-140** against Lactate Dehydrogenase Isoforms

Target	IC50	Notes
LDHA	3 nM	(R)-GNE-140 is the more active enantiomer. [4] [15]
LDHB	5 nM	Demonstrates potent activity against both key isoforms. [4] [5] [6]
LDHC	5 nM	Also shows activity against the testis-specific isoform. [5] [16]

| (S)-GNE-140 | - | The (S) enantiomer is 18-fold less potent than the (R) enantiomer.[\[4\]](#)[\[6\]](#)[\[17\]](#) |

Table 2: In Vitro Efficacy of **(R)-GNE-140** in Cancer Cell Lines

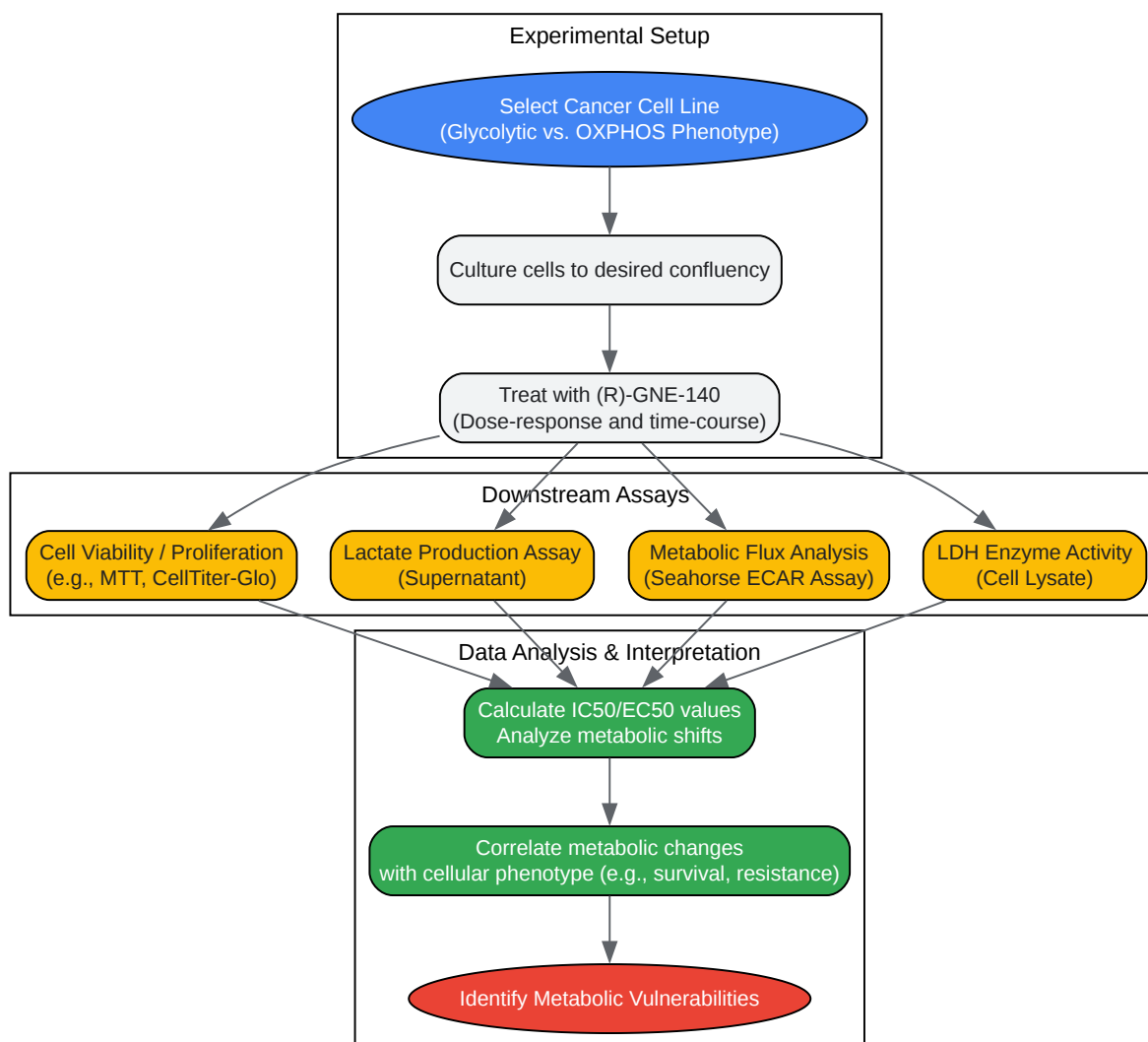
Cell Line	Cancer Type	IC50 / EC50	Assay Duration
MIA PaCa-2	Pancreatic Cancer	0.43 μ M	-
A549	Lung Cancer	0.36 μ M	72 hours
A673	Ewing's Sarcoma	2.63 μ M	48 hours
IDH1-mutant	Chondrosarcoma	0.8 μ M	-

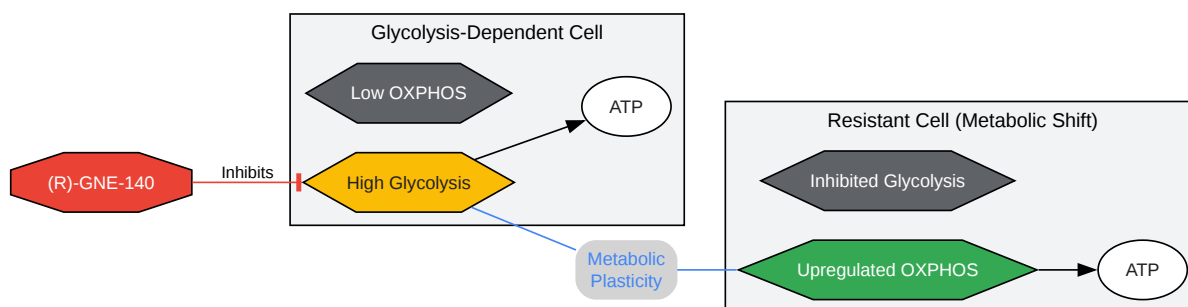
| General Screen | 347 Cancer Cell Lines | < 5 μ M in 37 lines | - |

(Data sourced from references[\[4\]](#)[\[5\]](#)[\[6\]](#))

Experimental Protocols & Workflow

Studying metabolic reprogramming with **(R)-GNE-140** involves a series of assays to measure its impact on glycolysis, cell viability, and overall metabolic phenotype.





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